molecular formula C15H19NO5 B7792558 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic Acid CAS No. 436093-10-6

1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic Acid

Cat. No.: B7792558
CAS No.: 436093-10-6
M. Wt: 293.31 g/mol
InChI Key: QQAAGXVQRSNYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxybenzoyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a 3,5-dimethoxybenzoyl group at the nitrogen atom of the piperidine ring and a carboxylic acid substituent at the 3-position.

Properties

IUPAC Name

1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-6-11(7-13(8-12)21-2)14(17)16-5-3-4-10(9-16)15(18)19/h6-8,10H,3-5,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAAGXVQRSNYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220596
Record name 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436093-10-6
Record name 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436093-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 3-Piperidineformamide Derivatives

A method described in patent CN106831540A involves treating 3-piperidineformamide hydrochloride with concentrated hydrochloric acid (28–35% w/w) at 60–65°C for 3 hours. This reaction achieves simultaneous hydrolysis of the formamide group and resolution of the S-enantiomer, yielding (S)-nipecotic acid hydrochloride with >99% enantiomeric excess (ee). Key advantages include:

  • No chiral resolving agents required : The reaction leverages the inherent stereochemistry of the starting material, where S-configurations constitute 73–77% of the precursor.

  • High atom economy : The process avoids protective-group strategies, simplifying downstream steps.

Derivatization from L-Glutamic Acid

An alternative route from L-glutamic acid involves five linear steps:

  • Diesterification using thionyl chloride in methanol.

  • N-Boc protection with (Boc)₂O and triethylamine.

  • Sodium borohydride reduction to diol intermediates.

  • Cyclization via mesylation and intramolecular nucleophilic substitution.

  • Acidic deprotection to yield piperidine-3-carboxylic acid.
    This method, while lengthier, offers enantiopure products suitable for chiral applications.

Carboxylic Acid Protection Strategies

To prevent undesired side reactions during subsequent acylation, the carboxylic acid group is typically protected as an ethyl or tert-butyl ester:

Ethyl Ester Formation

Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) in ethanol, yielding ethyl piperidine-3-carboxylate. This method, adapted from β-keto ester syntheses in PMC8270337, achieves >90% conversion under reflux conditions.

tert-Butyl Ester Protection

Using a modified Hughes protocol, the carboxylic acid reacts with Boc anhydride ((Boc)₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is preferred for acid-sensitive substrates, providing tert-butyl piperidine-3-carboxylate in 85–92% yield.

N-Acylation with 3,5-Dimethoxybenzoyl Groups

Introducing the 3,5-dimethoxybenzoyl moiety to the piperidine nitrogen involves two principal methodologies:

Direct Acylation with 3,5-Dimethoxybenzoyl Chloride

  • Reaction conditions : Ethyl piperidine-3-carboxylate (1.0 equiv) is combined with 3,5-dimethoxybenzoyl chloride (1.2 equiv) in dry dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C→25°C for 12 hours.

  • Yield : 78–82% after column chromatography (hexane/ethyl acetate 7:3).

  • Key consideration : Excess acyl chloride ensures complete conversion, as residual amine may lead to dimerization.

Coupling via Mixed Carbonate Intermediates

For substrates prone to over-acylation, a safer alternative employs in situ activation of 3,5-dimethoxybenzoic acid using 1,1'-carbonyldiimidazole (CDI):

  • CDI (1.5 equiv) reacts with 3,5-dimethoxybenzoic acid in tetrahydrofuran (THF) at 25°C for 1 hour.

  • Ethyl piperidine-3-carboxylate (1.0 equiv) is added, and the reaction proceeds for 24 hours.

  • Quenching with aqueous NH₄Cl and extraction affords the acylated product in 70–75% yield.

Deprotection of the Carboxylic Acid Ester

Final hydrolysis of the ethyl or tert-butyl ester is achieved under basic conditions:

Ethyl Ester Hydrolysis

A solution of the acylated ester in ethanol:water (4:1) is treated with NaOH (2.0 equiv) at 60°C for 6 hours. Acidification with HCl (1M) to pH 2–3 precipitates 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid in 88–92% yield.

tert-Butyl Ester Cleavage

Using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), the tert-butyl group is removed within 2 hours at 25°C. Neutralization with NaHCO₃ and extraction provides the final compound with 95% purity.

Purification and Characterization

Final products are purified via:

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline solids suitable for X-ray diffraction.

  • Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) resolve minor diastereomers.

Key Analytical Data :

PropertyValueMethod
Melting Point142–144°CDSC
[α]²⁵D (c=1.0, MeOH)-27.4° (S-enantiomer)Polarimetry
HPLC Purity>99%C18, 80:20 MeOH:H₂O

Challenges and Optimization Opportunities

  • Racemization Risk : Prolonged heating during acylation or hydrolysis may epimerize the C3 center. Maintaining temperatures <30°C during basic workups mitigates this.

  • Solubility Issues : The free carboxylic acid exhibits poor solubility in apolar solvents, necessitating polar aprotic media (DMF, DMSO) for reactions .

Chemical Reactions Analysis

1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Piperidine-3-Carboxylic Acid Derivatives
  • 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride ():

    • Exhibits inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST).
    • The furylmethyl group enhances enzyme binding, possibly through hydrophobic or π-π interactions. In contrast, the dimethoxybenzoyl group in the target compound may improve aromatic stacking or hydrogen bonding due to methoxy oxygen atoms .
  • Primary Carboxamide Cyclohexene ():

    • Replacing the carboxylic acid with a carboxamide retained potency (3.1 μM, GluMax = 94%). This suggests that the carboxylic acid in the target compound could be critical for activity, but modifications may still yield active analogs .
(b) Sulfonyl-Substituted Analogs
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 875163-82-9, ):
    • Features a sulfonyl-linked isoxazole group instead of a benzoyl moiety.
    • Solubility: >43.2 µg/mL at pH 7.4, likely due to the polar sulfonyl group. The target compound’s dimethoxybenzoyl group may reduce solubility compared to this analog .
(c) Methoxyphenyl-Substituted Analogs
  • 1-(tert-Butoxycarbonyl)-5-(3,5-dimethoxyphenyl)piperidine-3-carboxylic acid ():
    • Incorporates a tert-butoxycarbonyl (Boc) protecting group and a 3,5-dimethoxyphenyl substituent.
    • The Boc group increases lipophilicity, which may affect membrane permeability compared to the target compound’s benzoyl group .

Physicochemical Properties

Compound Name Molecular Weight Substituent Group Key Properties
1-(3,5-Dimethoxybenzoyl)piperidine-3-carboxylic acid ~335.36* 3,5-Dimethoxybenzoyl Likely moderate solubility due to polar carboxylic acid and hydrophobic aromatic groups
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid 288.32 Isoxazolyl sulfonyl High aqueous solubility (>43.2 µg/mL)
1-(2-Furylmethyl)piperidine-3-carboxylic acid HCl ~245.70* Furylmethyl Enhanced enzyme inhibition via hydrophobic interactions
1-(tert-Boc)-5-(3,5-dimethoxyphenyl)piperidine-3-carboxylic acid ~407.43* Boc, dimethoxyphenyl Increased lipophilicity for improved blood-brain barrier penetration

*Calculated based on molecular formulas.

Structure-Activity Relationships (SAR)

  • Carboxylic Acid Position : The 3-carboxylic acid is a common feature in active analogs (e.g., GluMax = 94% in ). Its ionization state may facilitate hydrogen bonding with biological targets.
  • Sulfonyl or heterocyclic groups (e.g., isoxazole) may increase solubility but reduce affinity for hydrophobic binding pockets .

Q & A

Q. What are the established synthetic routes for 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between piperidine-3-carboxylic acid derivatives and substituted benzoyl groups. For example, analogous methods involve reacting 3-piperidinecarboxylic acid with aryl isocyanates or activated esters under basic conditions (e.g., DMF with Hünig’s base) . Optimization may include adjusting solvent polarity, temperature (e.g., 50–80°C), and stoichiometric ratios to enhance yield. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzoyl and piperidine ring substitution patterns. For example, methoxy protons (3,5-dimethoxy) resonate at δ 3.8–4.0 ppm as singlets, while piperidine protons show splitting patterns consistent with axial/equatorial conformers .
  • HPLC-MS : Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid), with molecular ions ([M+H]+^+) matching theoretical masses .
  • FT-IR : Stretching frequencies for carbonyl (C=O, ~1680–1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3300 cm1^{-1}) groups confirm functionalization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous piperidine derivatives require:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., DMF, isocyanates) .
  • Waste disposal : Classify as hazardous organic waste and incinerate via licensed facilities .

Advanced Research Questions

Q. How does the substitution pattern on the benzoyl group (e.g., 3,5-dimethoxy) influence the compound’s physicochemical properties and bioactivity?

The 3,5-dimethoxy groups enhance electron-donating effects, increasing solubility in polar solvents (e.g., DMSO, methanol) compared to non-substituted analogs . In SAR studies, methoxy groups improve binding affinity to targets like metabotropic glutamate receptors by facilitating hydrogen bonding with hydrophobic pockets . A comparative study of substituents is summarized below:

Substituent Solubility (µg/mL, pH 7.4) Receptor Binding (IC50, µM)
3,5-Dimethoxy>43.2 3.1
4-Chloro<10.0>10.0
Unsubstituted25.58.7

Q. What strategies can resolve discrepancies in solubility or stability data across studies?

Contradictions often arise from solvent polarity, pH, or impurities. For example:

  • pH-dependent solubility : The carboxylic acid group deprotonates at pH >5, increasing aqueous solubility. Validate using buffered solutions (e.g., ammonium acetate pH 6.5) .
  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., ester hydrolysis) .

Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?

Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins. For instance:

  • The 3,5-dimethoxybenzoyl group occupies hydrophobic pockets in glutamate receptors, while the carboxylic acid forms salt bridges with basic residues (e.g., Arg78) .
  • Modifications to the piperidine ring (e.g., fluorination at C4) may enhance metabolic stability by reducing CYP450 oxidation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the piperidine C3 position can occur under high-temperature conditions. Solutions include:

  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) to control stereochemistry .
  • Crystallization-induced resolution : Optically pure crystals are obtained via solvent screening (e.g., ethanol/water) .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent, catalyst loading) to ensure consistency .
  • Data Validation : Cross-reference spectral data with published analogs (e.g., PubChem CID 16786441) .
  • Ethical Compliance : Adhere to institutional guidelines for handling toxic intermediates (e.g., isocyanates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.